molecular formula C16H24N2O2 B4505640 N-(2-ethoxybenzyl)-1-methyl-4-piperidinecarboxamide

N-(2-ethoxybenzyl)-1-methyl-4-piperidinecarboxamide

Cat. No.: B4505640
M. Wt: 276.37 g/mol
InChI Key: ZKTYBDKXFQWGCX-UHFFFAOYSA-N
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Description

N-(2-ethoxybenzyl)-1-methyl-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C16H24N2O2 and its molecular weight is 276.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 276.183778013 g/mol and the complexity rating of the compound is 301. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Alkoxycarbonylpiperidines as N-Nucleophiles in Catalysis

Research conducted by Takács et al. (2014) discusses the use of piperidines possessing ester functionality, such as 2-(methoxycarbonyl)piperidine, in palladium-catalyzed aminocarbonylation reactions. This highlights the compound's utility in synthesizing carboxamides from iodobenzene and iodoalkenes, showing its importance in organic synthesis and potential applications in creating various amide-based compounds (Takács et al., 2014).

Synthesis of Novel Anti-inflammatory and Analgesic Agents

Abu-Hashem et al. (2020) synthesized novel heterocyclic compounds derived from visnaginone and khellinone, which showed significant COX-2 selectivity, analgesic, and anti-inflammatory activities. This study indicates the potential therapeutic applications of N-(2-ethoxybenzyl)-1-methyl-4-piperidinecarboxamide derivatives in the development of new pharmaceutical agents (Abu‐Hashem et al., 2020)

Sigma Receptor Scintigraphy in Cancer Diagnostics

Caveliers et al. (2002) explored the use of a benzamide derivative, N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide, for sigma receptor scintigraphy in patients with suspected primary breast cancer. The study highlighted the compound's ability to visualize primary breast tumors, suggesting its application in cancer diagnostics and the exploration of sigma receptors' role in various cancers (Caveliers et al., 2002).

Identification and Synthesis of Pharmaceutical Impurities

Kancherla et al. (2018) identified and synthesized seven novel impurities in Repaglinide, an anti-diabetic drug. This research underscores the importance of understanding and controlling pharmaceutical impurities for drug safety and efficacy, highlighting the role of complex benzamide derivatives in quality control and pharmaceutical analysis (Kancherla et al., 2018).

Enantioselective Synthesis in Organic Chemistry

Calvez et al. (1998) discussed the enantioselective synthesis of 2,3-disubstituted piperidines from (S)-methylpyroglutamate, indicating the compound's utility in synthesizing chiral piperidines. This has implications for the synthesis of bioactive molecules and the development of drugs with specific enantiomeric preferences (Calvez et al., 1998).

Properties

IUPAC Name

N-[(2-ethoxyphenyl)methyl]-1-methylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-3-20-15-7-5-4-6-14(15)12-17-16(19)13-8-10-18(2)11-9-13/h4-7,13H,3,8-12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTYBDKXFQWGCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNC(=O)C2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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